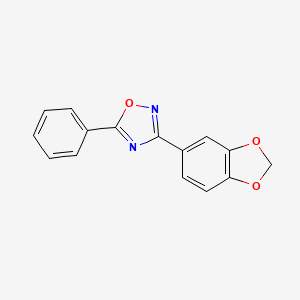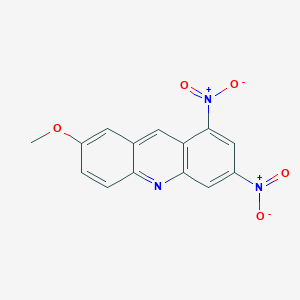![molecular formula C24H24N2O3S B5399760 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5399760.png)
3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as BPTAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTAA is a thiazole-based molecule that possesses unique properties and has shown promising results in various scientific studies.
科学的研究の応用
3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has shown potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has also been studied for its antibacterial and antifungal activities. In materials science, 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been used as a building block for the synthesis of novel organic materials with unique properties. In organic electronics, 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential use as a hole-transporting material in organic solar cells.
作用機序
The mechanism of action of 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell growth and proliferation. 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division and the formation of the cytoskeleton.
Biochemical and Physiological Effects
3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile inhibits the growth of cancer cells and induces apoptosis. 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to have antibacterial and antifungal activities. In vivo studies have shown that 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has low toxicity and does not cause any significant adverse effects.
実験室実験の利点と制限
3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields and purity. 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to have low toxicity and does not cause any significant adverse effects. However, 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is also a complex molecule that requires careful optimization of reaction conditions to obtain high yields and purity.
将来の方向性
There are several future directions for the study of 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile. In medicinal chemistry, 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile could be further studied for its anticancer properties and used as a lead compound for the development of novel anticancer agents. In materials science, 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile could be used as a building block for the synthesis of novel organic materials with unique properties. In organic electronics, 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile could be further studied for its potential use as a hole-transporting material in organic solar cells. Further studies are also needed to fully understand the mechanism of action of 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile and its biochemical and physiological effects.
合成法
The synthesis of 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine with 3-(4-bromophenyl)acrylonitrile in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with butyl bromide to obtain the final product. The synthesis of 3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is a multistep process and requires careful optimization of reaction conditions to obtain high yields and purity.
特性
IUPAC Name |
(E)-3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-4-5-12-29-19-8-6-17(7-9-19)13-18(15-25)24-26-22(16-30-24)21-11-10-20(27-2)14-23(21)28-3/h6-11,13-14,16H,4-5,12H2,1-3H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOGFHBPTBGAAF-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[3-(2-ethoxyethoxy)benzoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5399682.png)
![2-(diethylamino)-8-ethyl-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5399695.png)
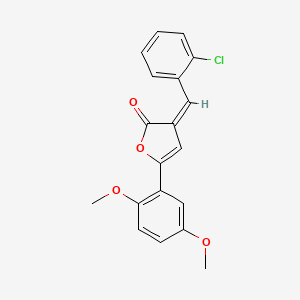
![N~1~-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5399727.png)

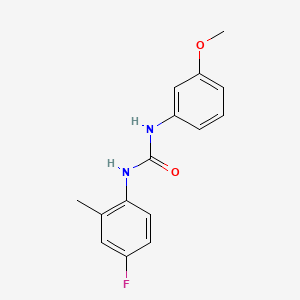
![2-methyl-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5399741.png)
![2-ethoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5399744.png)
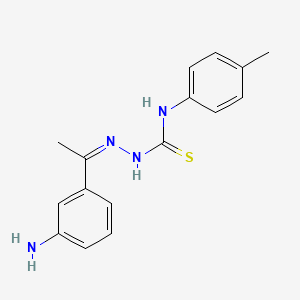
![4-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5399775.png)
![5-chloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5399778.png)
![3-ethyl-2-[3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propen-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B5399780.png)
